![molecular formula C15H13ClN2O4S B3016448 ((4-Chloro-2-nitrophenyl)sulfonyl)indan-5-ylamine CAS No. 1022735-22-3](/img/structure/B3016448.png)
((4-Chloro-2-nitrophenyl)sulfonyl)indan-5-ylamine
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Overview
Description
Scientific Research Applications
Chemical Reactions and Synthesis
Reactions with Sodium Hydroxide : Shaw and Miller (1970) explored the reactions of certain nitrophenyl sulfones, including compounds structurally related to ((4-Chloro-2-nitrophenyl)sulfonyl)indan-5-ylamine, with sodium hydroxide. This research contributes to understanding the behavior of such compounds in basic solutions and their potential derivatives (Shaw & Miller, 1970).
Chlorosulfonation Processes : The study by Cremlyn et al. (1992) delves into chlorosulfonation of various compounds, a process relevant to the synthesis and modification of this compound and similar structures (Cremlyn et al., 1992).
Biochemical Applications
- Modification of Peptides and Proteins : Buchta and Fridkin (1985) investigated the use of dansyl derivatives for coupling to various amino acids in peptides and proteins. This research could provide insights into potential applications of this compound in biochemical modifications (Buchta & Fridkin, 1985).
Material Science and Polymer Synthesis
- Polyarylamines Synthesis : A study by Imai et al. (1977) on the polymerization of bis(4-chloro-3-nitrophenyl) sulfone with diamines provides insights into the potential use of this compound in synthesizing novel polymeric materials (Imai et al., 1977).
Corrosion Inhibition Studies
- Steel Corrosion Inhibition : Sappani and Karthikeyan (2014) explored the use of certain sulfamoyl compounds as corrosion inhibitors for steel, a study that may inform the potential application of this compound in corrosion prevention (Sappani & Karthikeyan, 2014).
Antimicrobial and Anticancer Research
- Antimicrobial and Anticancer Properties : The research by Badiger et al. (2013) and Cumaoğlu et al. (2015) on sulfonamide derivatives including their antimicrobial and anticancer activities might provide context for similar investigations with this compound (Badiger et al., 2013); (Cumaoğlu et al., 2015).
Safety and Hazards
properties
IUPAC Name |
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S/c16-12-5-7-15(14(9-12)18(19)20)23(21,22)17-13-6-4-10-2-1-3-11(10)8-13/h4-9,17H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCHIYRMRVGBFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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